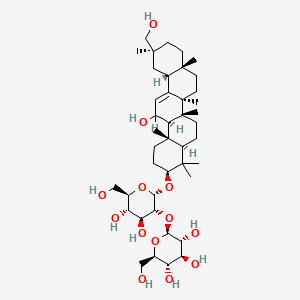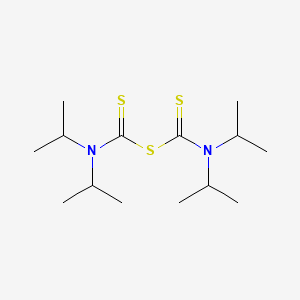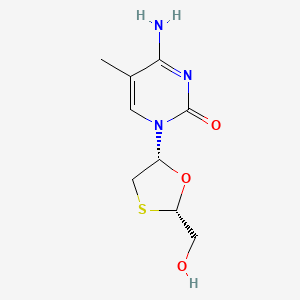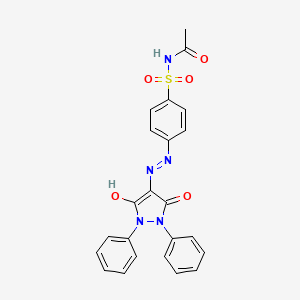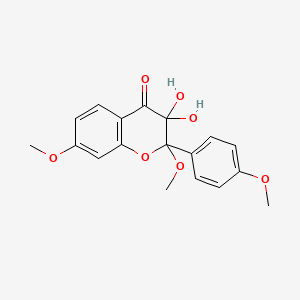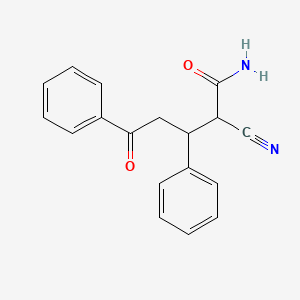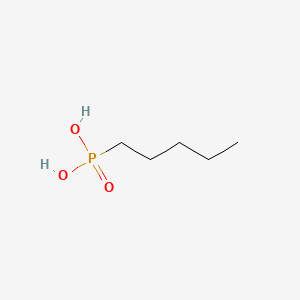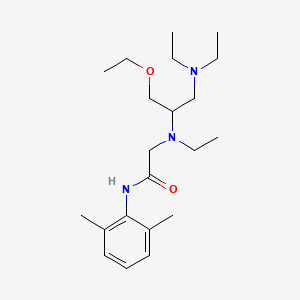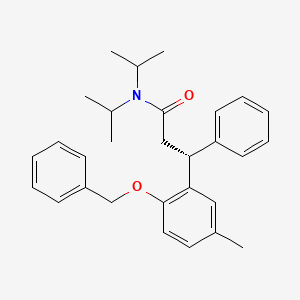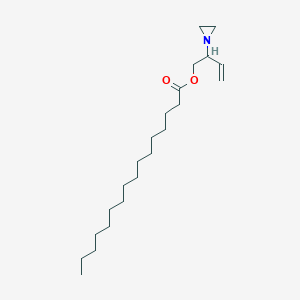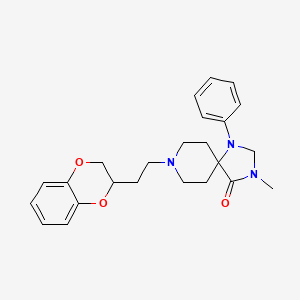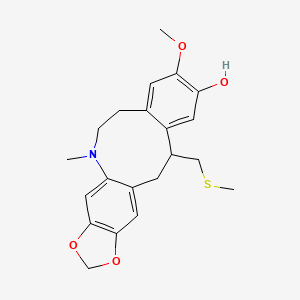
9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol is a complex organic compound with a unique structure that includes a benzodioxole ring fused to a benzoazonin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the benzodioxole ring through a cyclization reaction.
- Introduction of the methoxy and methylthio groups via substitution reactions.
- Construction of the benzoazonin ring system through a series of cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce compounds with additional hydroxyl or carbonyl groups, while substitution reactions could yield a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound may be used to study the effects of its unique structural features on biological systems. It could serve as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure and reactivity make it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-Methoxy-5-methyl-12-((methylthio)methyl)-6,7,12,13-tetrahydro-5H-(1,3)benzodioxolo(5,6-b)benzo(f)azonin-10-ol include other benzodioxole and benzoazonin derivatives. These compounds share structural features with the target compound but may have different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
58939-39-2 |
|---|---|
Formule moléculaire |
C21H25NO4S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
7-methoxy-12-methyl-3-(methylsulfanylmethyl)-16,18-dioxa-12-azatetracyclo[11.7.0.04,9.015,19]icosa-1(20),4,6,8,13,15(19)-hexaen-6-ol |
InChI |
InChI=1S/C21H25NO4S/c1-22-5-4-13-7-19(24-2)18(23)9-16(13)15(11-27-3)6-14-8-20-21(10-17(14)22)26-12-25-20/h7-10,15,23H,4-6,11-12H2,1-3H3 |
Clé InChI |
SHZPKHCRSMQQSP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(CC3=CC4=C(C=C31)OCO4)CSC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


